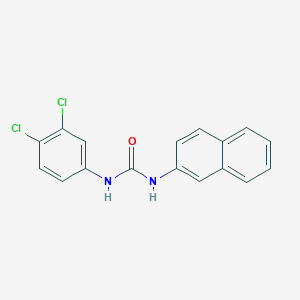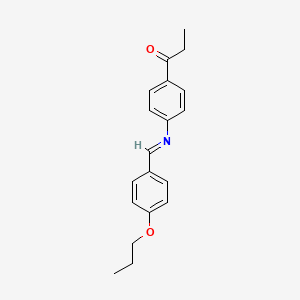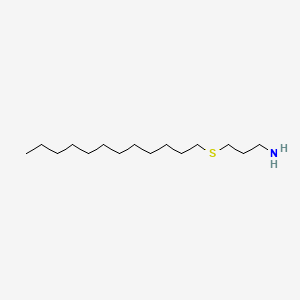
Sodium naphthalene-1,3,6-trisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium naphthalene-1,3,6-trisulfonate is an organic compound with the molecular formula C10H5Na3O9S3. It is a trisodium salt of naphthalene-1,3,6-trisulfonic acid. This compound is known for its excellent solubility in water and its stability under various conditions. It is commonly used in the dye and pigment industry as a dye intermediate and stabilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium naphthalene-1,3,6-trisulfonate typically involves the sulfonation of naphthalene using fuming sulfuric acid to produce naphthalene-1,3,6-trisulfonic acid. This intermediate is then neutralized with sodium hydroxide to form the trisodium salt .
Industrial Production Methods:
Sulfonation: Naphthalene is reacted with fuming sulfuric acid to introduce sulfonic acid groups at the 1, 3, and 6 positions.
Neutralization: The resulting naphthalene-1,3,6-trisulfonic acid is neutralized with sodium hydroxide to produce this compound.
Purification: The product is then purified through filtration, washing, and drying processes to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions: Sodium naphthalene-1,3,6-trisulfonate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonated quinones, while reduction can yield sulfonated naphthalenes .
Scientific Research Applications
Sodium naphthalene-1,3,6-trisulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and stabilizer in the synthesis of various dyes and pigments.
Biology: Employed in biochemical assays and as a stabilizer for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the textile industry for dyeing and printing processes, as well as in the production of specialty chemicals
Mechanism of Action
The mechanism of action of sodium naphthalene-1,3,6-trisulfonate primarily involves its ability to stabilize other compounds. The sulfonic acid groups provide strong ionic interactions with various substrates, enhancing their solubility and stability. This compound can interact with molecular targets through ionic and hydrogen bonding, affecting the pathways involved in the stabilization of dyes, pigments, and other chemicals .
Comparison with Similar Compounds
- Sodium naphthalene-2,6-disulfonate
- Sodium naphthalene-1,5-disulfonate
- Sodium naphthalene-1,3,6,8-tetrasulfonate
Comparison: Sodium naphthalene-1,3,6-trisulfonate is unique due to the specific positioning of its sulfonic acid groups, which provides distinct solubility and stability properties compared to its analogs. For instance, sodium naphthalene-2,6-disulfonate has only two sulfonic acid groups, resulting in different solubility and reactivity characteristics .
Properties
Molecular Formula |
C10H8Na3O9S3 |
|---|---|
Molecular Weight |
437.3 g/mol |
InChI |
InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;; |
InChI Key |
NGWYLXQWBJHCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11966584.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966594.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11966605.png)



![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966636.png)

![2-{[(2,2,2-Trichloro-1-{[(2-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11966651.png)
![Methyl 4-[({2,2,2-trichloro-1-[(chloroacetyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11966653.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11966656.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11966672.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11966675.png)
